N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
The compound “N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a cyclohexyl group, a thiadiazole ring, and a piperidine ring . These types of compounds are often of interest in the field of medicinal chemistry due to their potential biological activities .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic ring, followed by various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the heterocyclic thiadiazole ring and the piperidine ring could potentially allow for interesting three-dimensional conformations .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, compounds with similar structures can undergo a variety of chemical reactions. For example, the thiadiazole ring can participate in nucleophilic substitution reactions, and the piperidine ring can undergo various transformations depending on the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could impact its solubility and stability .Scientific Research Applications
Thiazole-Piperidine Hybrids as Tuberculosis Inhibitors
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized from aryl thioamides and evaluated for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. Among these, a compound displayed promising activity against all tests, indicating its potential as a novel antituberculosis agent (V. U. Jeankumar et al., 2013).
Radiopharmaceutical Analysis
Liquid chromatography in combination with mass spectrometry (LC-MS) is essential for identifying metabolites in new molecular imaging probes, demonstrating the critical role of structural analogs in the development of imaging agents for medical diagnostics (Ying Ma et al., 2003).
Antithrombotic Activity
A study on N-[2-(4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidino)ethyl]-1-formyl-4-piperidinecarboxamide monohydrochloride monohydrate (AT-1015; a 5-HT(2A) receptor antagonist) in a rat arterial thrombosis model showed it to be a potent and long-acting oral antithrombotic agent, highlighting the therapeutic potential of such compounds in preventing thrombotic events (H. Kihara et al., 2001).
Antipsychotic Potential
Heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride were prepared and evaluated as potential antipsychotic agents. These analogues showed potent in vivo activities, suggesting their utility as antipsychotic drugs with minimal extrapyramidal side effects (M. H. Norman et al., 1996).
Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents. Some compounds demonstrated good cytoprotective properties, indicating their potential use in treating ulcers (J. Starrett et al., 1989).
Mechanism of Action
Mode of Action
The presence of a 1,3,4-thiadiazole ring in its structure suggests that it may interact with biological targets through a variety of mechanisms, including hydrogen bonding, van der waals forces, and π-π stacking .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, which is a key factor in its potential therapeutic efficacy .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4OS/c1-2-14-18-19-15(22-14)12-8-10-20(11-9-12)16(21)17-13-6-4-3-5-7-13/h12-13H,2-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZWMOMYGXDPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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